molecular formula C18H14N2O4 B11707457 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

Katalognummer: B11707457
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: WLXQUTAUQBZRKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group at the 3-position, a nitrophenyl group at the N-position, and a carboxamide group at the 2-position of the naphthalene ring

Vorbereitungsmethoden

The synthesis of 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the naphthalene ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Green synthesis methods, which aim to reduce the environmental impact, are also being explored.

Analyse Chemischer Reaktionen

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-methoxy-N-(3-nitrophenyl)naphthalene-2-carboxamide: Similar structure but with the nitro group at a different position on the phenyl ring.

    3-methoxy-N-(4-aminophenyl)naphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

Eigenschaften

Molekularformel

C18H14N2O4

Molekulargewicht

322.3 g/mol

IUPAC-Name

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O4/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)19-14-6-8-15(9-7-14)20(22)23/h2-11H,1H3,(H,19,21)

InChI-Schlüssel

WLXQUTAUQBZRKG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.